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Compound of Interest

(S)-Quinuclidin-3-amine
dihydrochloride

Cat. No.: B137687

Compound Name:

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-
Quinuclidin-3-amine dihydrochloride (CAS No. 119904-90-4), a chiral amine of significant
interest in pharmaceutical research and development. This document is intended for
researchers, scientists, and drug development professionals, offering a centralized resource for
its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for (S)-Quinuclidin-3-amine
dihydrochloride and its racemic form, which is spectrally identical in terms of chemical shifts
and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Data for 3-Aminoquinuclidine dihydrochloride in D20 (400 MHz)[1]
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Chemical Shift (ppm) Multiplicity Assighment
4.000 m CH-N*Hs

3.866 m CH2-N*

3.45 m CHz-N+

341 m CHz2-N+

3.35 m CH2-N*

2.498 m CH (bridgehead)
2.15 m CH2

2.09 m CH:

13C NMR Data for 3-Aminoquinuclidine dihydrochloride in D20

Note: Specific peak data for the requested compound is not publicly available. The following
data for the racemate, 3-Aminoquinuclidine dihydrochloride, is provided as a close reference.

Chemical Shift (ppm) Assignment
Data not available CH-N*Hs

Data not available CHz2-N*

Data not available CH (bridgehead)
Data not available CH:

A publicly accessible 13C NMR spectrum for 3-Aminoquinuclidine dihydrochloride is available on
SpectraBase, though individual peak assignments are not detailed in the available view.[2]

Infrared (IR) Spectroscopy

An FT-IR spectrum for (S)-(-)-3-Aminoquinuclidine dihydrochloride has been recorded.[3] While
the full spectrum is proprietary, the expected characteristic absorption bands for a secondary
amine salt with a quinuclidine core are listed below.
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Expected FT-IR Absorption Bands (Mull Technique)

Wavenumber (cm~?) Vibration Type Functional Group
3400-2500 (broad) N-H stretch R2N*H:z

2950-2850 C-H stretch Alkane (CH, CH2)
1620-1500 N-H bend R2N*H:2

1470-1430 C-H bend (scissoring) CH2

Mass Spectrometry (MS)

The mass spectrum of 3-Aminoquinuclidine dihydrochloride shows fragmentation of the
protonated molecule.

Mass Spectrometry Data for 3-Aminoquinuclidine dihydrochloride

miz Relative Intensity Assighment

126 35.3% [M+H]* (of free base)

96 22.4% Fragmentation product
Fragmentation product (base

70 100%
peak)

56 60.5% Fragmentation product

43 22.4% Fragmentation product

Note: The mass spectrum corresponds to the racemic 3-Aminoquinuclidine dihydrochloride.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the
spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: A sample of approximately 5-10 mg for *H NMR or 20-50 mg for 13C
NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable
deuterated solvent, such as Deuterium Oxide (D20) or Methanol-da.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: The prepared sample in a 5 mm NMR tube is placed in the spectrometer.
For a typical 400 MHz spectrometer:

o H NMR: A standard single-pulse experiment is run with a spectral width of approximately
-2 to 12 ppm. Data is acquired over 8 to 16 scans.

o 13C NMR: A proton-decoupled single-pulse experiment is performed with a spectral width
of 0 to 220 ppm. Due to the low natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is required to achieve a good signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections
are applied.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Mull Technique):

o Sample Preparation: A small amount (1-2 mg) of the solid sample is placed on an agate
mortar.

e Mulling: One to two drops of a mulling agent (e.g., Nujol - a mineral oil) are added to the
sample. The mixture is then ground with a pestle to create a fine, uniform paste.
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o Sample Mounting: The paste is transferred to a salt plate (e.g., KBr or NaCl) and another salt
plate is placed on top, gently rotating to spread the mull into a thin, even film.

o Data Acquisition: The prepared salt plates are placed in the sample holder of the FT-IR
spectrometer. A background spectrum of the clean salt plates is first recorded. The sample
spectrum is then acquired over a typical range of 4000-400 cm~1,

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electrospray lonization - ESI):

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile, or water) to a concentration of approximately 1 mg/mL. This solution is then
further diluted to a final concentration of around 10 pg/mL.

« Infusion/Injection: The sample solution is introduced into the mass spectrometer. This can be
done via direct infusion using a syringe pump or through a liquid chromatography (LC)
system.

« lonization: In the ESI source, a high voltage is applied to the sample solution as it is
nebulized, creating charged droplets. The solvent evaporates, leading to the formation of
gas-phase ions of the analyte.

e Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-Quinuclidin-3-amine dihydrochloride.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. QUINUCLIDINE(100-76-5) 13C NMR spectrum [chemicalbook.com]

2. spectrabase.com [spectrabase.com]

3. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectral Data Analysis of (S)-Quinuclidin-3-amine
dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b137687?utm_src=pdf-body-img
https://www.benchchem.com/product/b137687?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_100-76-5_13CNMR.htm
https://spectrabase.com/spectrum/JTEHdR08NJ0
https://www.chemicalbook.com/SpectrumEN_1619-34-7_13CNMR.htm
https://www.benchchem.com/product/b137687#spectral-data-for-s-quinuclidin-3-amine-dihydrochloride-nmr-ir-ms
https://www.benchchem.com/product/b137687#spectral-data-for-s-quinuclidin-3-amine-dihydrochloride-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b137687#spectral-data-for-s-quinuclidin-3-amine-
dihydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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